molecular formula C6H11F2NO B2548000 (3R)-3-(Difluoromethoxy)piperidine CAS No. 1638784-53-8

(3R)-3-(Difluoromethoxy)piperidine

Cat. No. B2548000
CAS RN: 1638784-53-8
M. Wt: 151.157
InChI Key: RFLBTFBEDGNWFK-RXMQYKEDSA-N
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Description

The compound (3R)-3-(Difluoromethoxy)piperidine is a fluorinated piperidine derivative. Piperidines are a class of compounds that are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The presence of fluorine atoms often enhances the biological activity and metabolic stability of pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated piperidines can be complex due to the challenges associated with introducing fluorine atoms into organic molecules. However, efficient methods have been developed for synthesizing such compounds. For instance, 3-alkoxy-4,4-difluoropiperidines, which are closely related to (3R)-3-(Difluoromethoxy)piperidine, have been synthesized by deoxofluorination of 3-alkoxy-4-piperidinones using morpholino-sulfur trifluoride . Additionally, stereoselective synthesis methods have been reported for creating enantioenriched 3-substituted 2-(trifluoromethyl)piperidines, which involve ring expansion of prolinols . Although these methods do not directly describe the synthesis of (3R)-3-(Difluoromethoxy)piperidine, they provide insight into the types of reactions and strategies that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] have been characterized by IR, NMR, and X-ray diffraction, providing detailed information about their stereochemistry and molecular geometry . These techniques could similarly be applied to analyze the molecular structure of (3R)-3-(Difluoromethoxy)piperidine.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The reactivity of such compounds can be influenced by the presence of functional groups and substituents. For instance, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, demonstrating the potential of piperidine derivatives in glycosylation reactions . This suggests that (3R)-3-(Difluoromethoxy)piperidine could also be involved in similar chemical transformations, depending on its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperidines are influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the acidity, basicity, and lipophilicity of the molecule. For example, the synthesis of 3-alkoxy-4,4-difluoropiperidines showcases the introduction of fluorine atoms to modify the properties of the piperidine ring for potential applications in agrochemical or pharmaceutical chemistry . The specific properties of (3R)-3-(Difluoromethoxy)piperidine would need to be determined experimentally, but they are likely to be consistent with the behavior of other fluorinated piperidines.

Scientific Research Applications

  • Synthesis of Fluorinated N-Heterocycles :

    • A study demonstrated a method to synthesize 3-fluoro- and trifluoromethylthio-piperidines, important for discovery chemistry. This method allows for the creation of analogs with rich functionality, enabling chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).
  • Efficient Synthesis for Agrochemical/Pharmaceutical Use :

    • Research on the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, which are key building blocks in agrochemical and pharmaceutical chemistry, was conducted. This study focused on the synthesis of these compounds by deoxofluorination of 3-alkoxy-4-piperidinones (Surmont et al., 2009).
  • Applications in Antidepressant Medications :

    • A study explored the synthesis and ligand binding of tropane ring analogues of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. This research aimed to understand the structural differences and pharmacological implications of these analogues (Keverline-Frantz et al., 1998).
  • Gold Catalysis in Synthesis :

    • A report detailed the synthesis of 3-fluoro-2-methylene-pyrrolidine and -piperidine using gold catalysis. This process involves hydroamination reactions and electrophilic trapping, highlighting the versatility of gold catalysis in organic synthesis (Simonneau et al., 2011).
  • Electrochemical Degradation Studies :

    • Research was conducted on the electrochemical degradation of enrofloxacin, an antibiotic, using a lead dioxide anode. This study provides insights into the degradation kinetics, mechanism, and toxicity evaluation, which is crucial for understanding the environmental impact of pharmaceutical compounds (Wang et al., 2017).
  • Divergent Asymmetric Synthesis :

    • A study described the divergent synthesis of various 3,5-dioxygenated piperidines, which possess significant pharmacological properties. This research explored chemoenzymatic methods for achieving high diastereoselectivity in synthesis (Olofsson et al., 2006).

Mechanism of Action

The mechanism of action of “(3R)-3-(Difluoromethoxy)piperidine” is not described in the sources .

Future Directions

The future directions or potential applications of “(3R)-3-(Difluoromethoxy)piperidine” are not mentioned in the sources .

properties

IUPAC Name

(3R)-3-(difluoromethoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLBTFBEDGNWFK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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